Filorexant - 1088991-73-4

Filorexant

Catalog Number: EVT-268108
CAS Number: 1088991-73-4
Molecular Formula: C24H25FN4O2
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filorexant (MK-6096) is a synthetically derived small molecule that acts as a dual orexin receptor antagonist (DORA) [, , ]. It is classified as a central nervous system depressant due to its ability to inhibit wakefulness-promoting neurons in the brain []. Filorexant has primarily been investigated for its potential in scientific research, particularly in the fields of sleep and neuropsychiatric disorders [, , , , , , , , , ].

Synthesis Analysis

One approach to the synthesis of Filorexant involves the preparation of a key molecular fragment, 5-methyl-2-(pyrimidin-2-yl)benzoic acid []. This method utilizes a Negishi cross-coupling reaction with 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as starting materials, mediated by a palladium catalyst (PdCl2(PPh3)2) []. Optimization of reaction parameters, such as temperature, catalyst loading, and reagent ratios, leads to improved yields of the target compound [].

Molecular Structure Analysis

Filorexant's molecular structure has been analyzed in the context of its interaction with orexin receptors [, ]. These analyses focus on the specific chemical groups and their spatial arrangement, providing insights into the binding kinetics and selectivity of Filorexant toward the orexin receptors, OX1R and OX2R [, ].

Mechanism of Action

Filorexant exerts its effects by competitively binding to and antagonizing both the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) [, , , , , , , , ]. Orexin neuropeptides, produced in the hypothalamus, play a crucial role in regulating wakefulness, arousal, and other functions [, , ]. By blocking the action of orexins, Filorexant effectively inhibits these wakefulness-promoting signals in the brain, leading to decreased arousal and promoting sleep [, , , , ].

Physical and Chemical Properties Analysis

The physicochemical properties of Filorexant, including its solubility, lipophilicity, and other relevant parameters, have been investigated to understand its pharmacokinetic behavior and potential for crossing the blood-brain barrier []. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion profile, ultimately influencing its efficacy and duration of action in vivo [].

Applications
  • Insomnia: Filorexant has been extensively studied for its potential in treating insomnia in adults [, , , ]. Research suggests that Filorexant significantly improves sleep efficiency, wakefulness after sleep onset, and latency to sleep onset in individuals with insomnia [].

  • Painful Diabetic Neuropathy: A clinical trial investigated the efficacy of Filorexant in managing pain associated with painful diabetic neuropathy []. While the study did not demonstrate statistically significant pain reduction, further research is needed to fully understand its potential in this area [].

  • Major Depressive Disorder: A proof-of-concept study examined the potential of Filorexant as an adjunct treatment for major depressive disorder []. The study was terminated early due to recruitment challenges, and the available data did not suggest efficacy in this context [].

  • Schizophrenia: Preclinical studies in animal models suggest that Filorexant may have potential in addressing attentional impairments associated with schizophrenia []. The study found that Filorexant attenuated attention deficits in a rodent model of schizophrenia induced by NMDA receptor antagonism [].

Future Directions
  • Investigating the role of OX1R and OX2R selectivity: Developing and studying more selective orexin receptor antagonists, targeting either OX1R or OX2R specifically, may help to elucidate the individual contributions of each receptor subtype to various physiological processes and potentially lead to more targeted therapies with fewer side effects [, , , ].

  • Exploring alternative treatment approaches for insomnia: Investigating the use of Filorexant in combination with other therapies, such as cognitive behavioral therapy for insomnia (CBT-I), could potentially enhance treatment outcomes [].

  • Further elucidating the role of the orexin system in other neurological and psychiatric disorders: Continued research is needed to fully understand the complex role of the orexin system in conditions such as anxiety, addiction, and neurodegenerative disorders []. This knowledge could pave the way for developing novel therapeutic strategies targeting orexin signaling pathways for these conditions.

Relevance: Almorexant is structurally related to Filorexant and shares the same mechanism of action, targeting both OX1R and OX2R. Both compounds belong to the DORA class. []

SB-649868

Compound Description: SB-649868 is another DORA that has been studied for its potential in treating insomnia. Similar to Almorexant and Filorexant, it acts by antagonizing both OX1R and OX2R. []

Relevance: SB-649868 is a DORA like Filorexant, indicating structural similarities and a shared mechanism of action. []

Suvorexant (MK-4305)

Compound Description: Suvorexant is a DORA that has been approved by the FDA for the treatment of insomnia. It acts by blocking both OX1R and OX2R, thereby promoting sleep. [, ]

Relevance: Suvorexant shares the same mechanism of action as Filorexant by antagonizing both OX1R and OX2R. Both compounds are classified as DORAs. [, ]

2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

Compound Description: IPSU is an orally bioavailable, brain-penetrant OX2R-selective antagonist. Unlike the DORAs mentioned above, IPSU preferentially targets OX2R over OX1R. Studies suggest it may be effective in inducing sleep, primarily by increasing NREM sleep. [, ]

Relevance: While both IPSU and Filorexant influence sleep regulation through orexin receptor antagonism, they differ in their selectivity. IPSU is a selective OX2R antagonist, whereas Filorexant is a DORA. [, ]

(S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide (BBAC)

Compound Description: BBAC is a compound used as a radioligand ([3H]-BBAC) in binding studies to investigate the kinetics of orexin receptor antagonists. It exhibits rapid binding kinetics compared to some DORAs. []

Relevance: BBAC serves as a tool to understand the binding characteristics of orexin receptor antagonists, including Filorexant, and their interactions with orexin receptors. []

Properties

CAS Number

1088991-73-4

Product Name

Filorexant

IUPAC Name

[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m1/s1

InChI Key

NPFDWHQSDBWQLH-QZTJIDSGSA-N

SMILES

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

(5-((5-fluoropyridin-2-yloxy)methyl)-2-methylpiperidin-1-yl)(5-methyl-2-(pyrimidin-2-yl)phenyl)methanone
filorexant
MK-6096

Canonical SMILES

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.